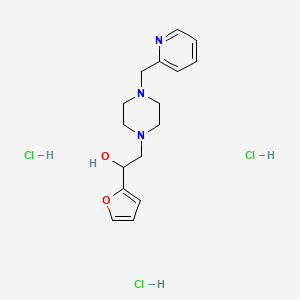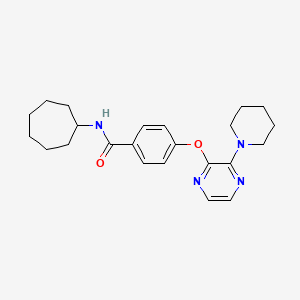
1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Indoles, which are a significant type of heterocycle, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide is based on the indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic compound .Chemical Reactions Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C23H30N4O2 and a molecular weight of 394.519.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Sulfonamide derivatives have been extensively explored for their antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles based on sulfonamides that exhibit potent antimicrobial activities against a range of pathogens. For example, the synthesis and antimicrobial activity of heterocycles based on pyrazole sulfonamides show promising results against various bacteria and fungi, underlining the potential of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antiproliferative Activity
Sulfonamide compounds have also been explored for their anticancer and antiproliferative activities. Research into new pyrimidine derivatives based on sulfonamide chemistry has revealed compounds with moderate to strong growth inhibition activity against cancer cell lines, such as human liver HEPG2 and colon cancer HT-29, showcasing the potential of these compounds in cancer therapy (Awad et al., 2015).
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and diuretic conditions. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase and cholinesterase, showing significant inhibitory effects comparable with known inhibitors (Stellenboom & Baykan, 2019).
Antibacterial and Antioxidant Activities
A series of novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies highlight the dual functionality of sulfonamide derivatives, offering pathways for developing compounds that can address oxidative stress-related diseases and bacterial infections (Variya, Panchal, & Patel, 2019).
Wirkmechanismus
Inhibitors of the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) hold promise as antibiotics with a new mechanism of action . Herein we describe the discovery of a new series of indoline sulfonamide DapE inhibitors from a high-throughput screen and the synthesis of a series of analogs . Inhibitory potency was measured by a ninhydrin-based DapE assay recently developed by our group . Molecular docking experiments suggest active site binding with the sulfonamide acting as a zinc-binding group (ZBG) .
Zukünftige Richtungen
The future directions of research on 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide could involve further investigation into its potential as an antibiotic with a new mechanism of action . This could include the development of more potent inhibitors, as well as studies into its safety and efficacy in various models .
Eigenschaften
IUPAC Name |
N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJYKFHBHKNWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)
![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2733695.png)
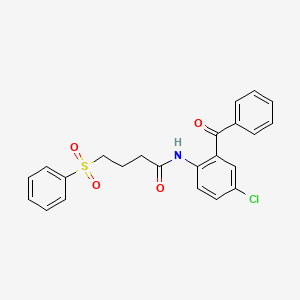
![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)
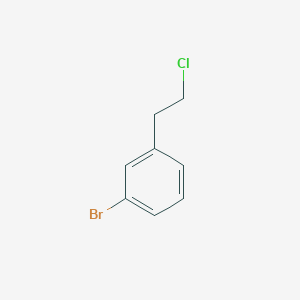
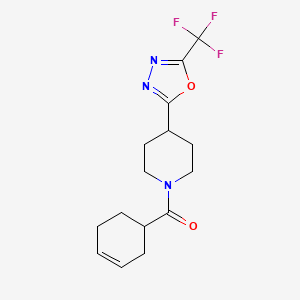
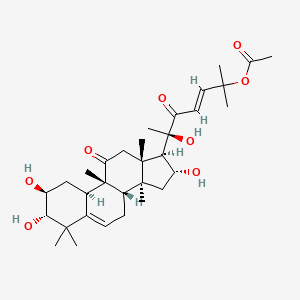
![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)

